Octyl 2-methylbutyrate

Description

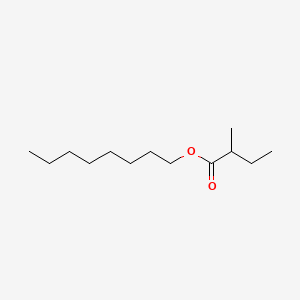

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

octyl 2-methylbutanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H26O2/c1-4-6-7-8-9-10-11-15-13(14)12(3)5-2/h12H,4-11H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BCOJVEMHTBSAOE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCOC(=O)C(C)CC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H26O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40865514 | |

| Record name | Octyl 2-methylbutanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40865514 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

214.34 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

colourless liquid | |

| Record name | Octyl 2-methylbutyrate | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/31/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

Density |

0.8577 (20°/20°) | |

| Record name | Octyl 2-methylbutyrate | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/31/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

CAS No. |

29811-50-5 | |

| Record name | Octyl 2-methylbutyrate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=29811-50-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Octyl 2-methylbutyrate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0029811505 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Octyl 2-methylbutyrate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.045.323 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | OCTYL 2-METHYLBUTYRATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/GY247262WX | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | Octyl 2-methylbutyrate | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0036219 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Natural Occurrence and Chemodiversity of Octyl 2 Methylbutyrate

Distribution in Plant Essential Oils and Volatile Profiles

The presence of octyl 2-methylbutyrate (B1264701) has been documented in the essential oils of several plant species, particularly within the genus Heracleum, and as a volatile compound in fruits like strawberries.

Occurrence in Heracleum Species (e.g., Heracleum persicum, Heracleum mantegazzianum, Heracleum platytaenium)

Octyl 2-methylbutyrate is a notable, and at times predominant, constituent of the essential oils derived from various parts of Heracleum species.

In Heracleum persicum, commonly known as Persian hogweed or Golpar, this compound is a significant component of the fruit essential oil. mdpi.com One study identified it as the second most predominant compound, constituting 11.65% of the oil. mdpi.com Another analysis of ten different Iranian populations of H. persicum found its concentration in the seed essential oil to range from 3.41% to 8.91%. nih.govhengshuilaobaigan.net

The essential oil of the invasive giant hogweed, Heracleum mantegazzianum, also contains this compound. One analysis reported a concentration of 8.01% in the fruit essential oil. nih.govtandfonline.com Another study on the essential oil from the plant's aerial parts found it present in amounts slightly over 1%. nih.gov

In Turkey, studies on the essential oil of Heracleum platytaenium have identified this compound as a main component. One analysis reported its concentration at 9.88%. nih.govmagtech.com.cn Another study by the same research group confirmed it as a main compound, alongside myristicin, octyl acetate (B1210297), and 1-octanol. wikipedia.org

Table 1: Percentage of this compound in the Essential Oils of Various Heracleum Species

Presence in Fruit Volatiles (e.g., Fragaria ananassa)

This compound has been identified as a volatile compound in strawberries (Fragaria ananassa). A study profiling the volatile compounds in 'Candonga' strawberries detected this compound exclusively in fully red, ripe berries, indicating its role as a marker for the ripening stage. nih.gov Its presence contributes to the complex waxy and green aroma notes of the fruit. nih.govjst.go.jp

Identification in Fermented Products (e.g., Chinese Baijiu)

Chinese Baijiu is a traditional distilled liquor known for its complex flavor profile, which is rich in a wide variety of esters. nih.govnih.gov These esters, such as ethyl acetate, ethyl butyrate (B1204436), and ethyl hexanoate, are the main flavoring substances in this beverage. nih.gov While numerous esters have been identified in different types of Baijiu, a review of the available scientific literature did not specifically identify this compound as a constituent of its volatile profile. nih.govnih.govtandfonline.comnih.gov

Factors Influencing Natural Abundance and Chemotype Variation

The concentration of this compound and other essential oil components in plants is not static. It is influenced by a combination of geographical, climatic, genetic, and environmental factors.

Geographic and Climatic Influences on Plant Essential Oil Composition

The chemical makeup of plant essential oils, including the abundance of specific esters like this compound, shows significant variation depending on the plant's growing location. tandfonline.com Studies on Heracleum persicum across different regions of Iran have revealed distinct chemotypes based on the relative concentrations of major esters. nih.govhengshuilaobaigan.net

Several environmental and climatic factors are correlated with this variation:

Temperature : The mean annual temperature has been shown to have a positive correlation with the content of this compound in H. persicum. nih.gov Generally, temperature can stress aromatic plants, affecting their growth and the composition of their essential oils. nih.gov

Altitude : Habitat elevation is another key factor, showing a strong correlation with the content of other major esters like hexyl butyrate in H. persicum. nih.gov

Precipitation : Rainfall levels can also influence essential oil composition. For instance, mean annual precipitation was found to be negatively correlated with hexyl butyrate content in H. persicum. nih.govhengshuilaobaigan.net Drought conditions or excessive moisture can both harm plant health and alter oil yield and quality. nih.gov

Soil Properties : Soil characteristics such as electrical conductivity (EC) and the content of elements like phosphorus (P) and chlorine (Cl) have been correlated with the production of certain essential oils in H. persicum.

These factors collectively create unique ecological conditions that drive the diversity in essential oil profiles observed among different plant populations.

Genetic and Environmental Determinants of Ester Biosynthesis in Plants

The production of volatile esters in plants is a complex biochemical process governed by both genetic and environmental cues.

Genetic Determinants : The final step in the biosynthesis of esters is catalyzed by a class of enzymes known as alcohol acyltransferases (AATs). These enzymes facilitate the esterification of an alcohol with an acyl-CoA, which is derived from fatty acid or amino acid metabolism. The specific genes that code for these AAT enzymes are crucial in determining the types and quantities of esters a plant can produce. For example, the AAT1 gene has been identified as pivotal for ester synthesis in fruits like apples and peaches. The expression of these genes is, in turn, controlled by various transcription factors, such as NAC and MYB family proteins, which can activate or repress gene activity in response to developmental signals like fruit ripening.

Environmental Determinants : External environmental factors can significantly influence the rate of ester biosynthesis by affecting gene expression and enzyme activity.

Ripening and Ethylene (B1197577) : In many fruits, the synthesis of aroma-related esters is closely linked to the ripening process, which is often regulated by the plant hormone ethylene. Increased ethylene production during ripening can trigger the expression of AAT genes, leading to a surge in ester production.

Light and Temperature : Light intensity and temperature are known to impact plant metabolic processes, including the synthesis of volatile compounds. Temperature stress, for example, can alter the ratio of different types of compounds in essential oils.

Therefore, the natural abundance of this compound is the result of an intricate interplay between the plant's genetic makeup and the specific environmental conditions in which it grows.

Phenological Stage Effects on Compound Accumulation

The concentration and presence of this compound within a plant are not static; they are dynamically influenced by the plant's developmental phase, also known as its phenological stage. Research across different species indicates that the biosynthesis and accumulation of this ester are often linked to specific growth periods, particularly during fruit ripening and flowering. This stage-dependent accumulation highlights the compound's potential role in processes such as attracting pollinators or seed dispersers, or as part of the plant's defense mechanisms.

Detailed Research Findings

Scientific studies have demonstrated significant variations in the levels of this compound and other volatile esters corresponding to the plant's life cycle. The accumulation is often localized in specific tissues, such as fruits and flowers, and is temporally regulated.

One of the clearest examples of phenological influence is seen in strawberry cultivars. A study on the volatile profiles of 'Candonga' strawberries at different stages of ripeness found that this compound was exclusively detected in fully red, mature berries. mdpi.com It was absent in the half-red, less mature stages, indicating that its biosynthesis is activated during the final phases of fruit ripening. mdpi.com This suggests its role as a key contributor to the characteristic aroma of the fully ripe fruit.

This pattern is not unique to strawberries. Research on various species within the Apiaceae family, such as Malabaila aurea, reveals significant qualitative and quantitative differences in volatile compound profiles between vegetative parts (roots, stems, and leaves) and reproductive parts (fruits and flowers). core.ac.ukresearchgate.net While these studies may highlight other related esters like octyl butyrate as the most abundant, the findings underscore a broader principle: the production of aliphatic esters is heavily concentrated in the reproductive tissues and stages. core.ac.ukresearchgate.net For instance, in Malabaila aurea, the volatile composition of fruits and flowers is dominated by aliphatic esters, whereas phenylpropanoids are the main components in the roots and leaves. core.ac.uk

Furthermore, analysis of different pepper (Capsicum) varieties and their developmental stages has shown that volatile esters are crucial to their aroma profile and that their composition changes significantly as the fruit matures. mdpi.com The enzymatic pathways responsible for ester biosynthesis are known to be upregulated during the later steps of ripening in many fruits. mdpi.com

The data from these studies collectively affirm that the accumulation of this compound is a developmentally regulated process. Its presence is most prominent during the reproductive and ripening stages, where it contributes to the plant's chemical signature.

Interactive Data Tables

The following tables present data on the occurrence of this compound based on phenological stage and its general distribution in nature.

Table 1: Accumulation of this compound During Strawberry Ripening

This table illustrates the effect of the phenological stage on the presence of this compound in Fragaria ananassa cv. 'Candonga'.

| Ripening Stage | Plant Part | This compound Presence |

| Half-Red | Fruit | Not Detected |

| Red (Mature) | Fruit | Detected |

| Data sourced from a study on volatile profiles of Candonga strawberries. mdpi.com |

Table 2: Natural Occurrence of this compound in Various Plant Species

This table provides a summary of various plants in which this compound has been identified.

| Plant Species | Common Name | Plant Part Where Found |

| Abelmoschus moschatus | Ambrette | Seed Oil |

| Heracleum paphlagonicum | - | Fruit Oil |

| Mentha spicata | Spearmint | Oil |

| Fragaria spp. | Wild Strawberry | Fruit |

| Citrus sudachi | Sudachi | Fruit |

| Malabaila aurea | - | Fruits & Flowers |

| Heracleum mantegazzianum | Giant Hogweed | Essential Oil |

| This information is compiled from various sources identifying volatile compounds in plants. researchgate.netmdpi.com |

Biosynthesis and Metabolic Pathways of Octyl 2 Methylbutyrate Precursors

Enzymatic Pathways for 2-Methylbutyric Acid Synthesis

2-Methylbutyric acid, also known as 2-methylbutanoic acid, is a branched-chain short-chain fatty acid. wikipedia.org In plants and microorganisms, its synthesis is intrinsically linked to the catabolism of the essential amino acid L-isoleucine. researchgate.net

The catabolic pathway of L-isoleucine serves as the primary route for the production of (S)-2-methylbutanoic acid. researchgate.net This process is a key part of the broader metabolism of branched-chain amino acids (BCAAs), which also includes leucine (B10760876) and valine. While leucine catabolism leads to isovaleric acid (3-methylbutanoic acid), the breakdown of isoleucine specifically yields 2-methylbutanoic acid. njchm.comresearchgate.net This metabolic sequence is crucial for generating a variety of volatile compounds that contribute to the aroma and flavor profiles of many fruits and fermented products. wikipedia.org In some anaerobic bacteria, the reverse reaction, the synthesis of isoleucine from 2-methylbutyrate (B1264701), has also been observed, highlighting the direct metabolic connection between the two molecules. nih.govkisti.re.kr

The pathway initiates with the deamination of L-isoleucine, converting it into its corresponding α-keto acid. This intermediate then undergoes a series of enzymatic reactions, including decarboxylation and oxidation, to ultimately form 2-methylbutyryl-CoA, the activated form of the acid, which can then be hydrolyzed to 2-methylbutyric acid or used in other reactions.

Several key enzymes are responsible for the conversion of L-isoleucine to 2-methylbutyric acid. The principal steps and the enzymes involved are outlined below:

Transamination: The first step is catalyzed by a branched-chain amino acid aminotransferase (BCAT) . This enzyme transfers the amino group from L-isoleucine to an α-keto acid acceptor (like α-ketoglutarate), producing (S)-α-keto-β-methylvaleric acid.

Oxidative Decarboxylation: The resulting α-keto acid is then decarboxylated and oxidized by a branched-chain α-keto acid dehydrogenase (BCKDH) complex . This multi-enzyme complex converts (S)-α-keto-β-methylvaleric acid into (S)-2-methylbutanoyl-CoA.

Thioester Hydrolysis: The final step to release the free acid can be catalyzed by a thioesterase , which hydrolyzes the thioester bond of (S)-2-methylbutanoyl-CoA to yield 2-methylbutyric acid.

In some alternative pathways, particularly in certain microorganisms, an α-keto acid decarboxylase may directly convert the α-keto acid into an aldehyde (2-methylbutanal), which is then oxidized to 2-methylbutyric acid by an aldehyde dehydrogenase . nih.gov The activities of these dehydrogenases and decarboxylases are critical in determining the rate and yield of 2-methylbutyric acid production. nih.gov

| Step | Enzyme Class | Substrate | Product |

|---|---|---|---|

| 1 | Branched-Chain Amino Acid Aminotransferase (BCAT) | L-Isoleucine | (S)-α-keto-β-methylvaleric acid |

| 2 | Branched-Chain α-keto Acid Dehydrogenase (BCKDH) | (S)-α-keto-β-methylvaleric acid | (S)-2-methylbutanoyl-CoA |

| 3 | Thioesterase | (S)-2-methylbutanoyl-CoA | 2-Methylbutyric Acid |

Esterification Mechanisms Involving Octanol (B41247) Derivatives

The final step in the biosynthesis of octyl 2-methylbutyrate is the esterification reaction, where an alcohol (octanol) is condensed with an acyl donor (2-methylbutyryl-CoA). nih.govbiorxiv.org This reaction is catalyzed by a specific class of enzymes known as acyltransferases.

In plants, the synthesis of volatile esters is predominantly carried out by alcohol acyltransferases (AATs) . nih.govresearchgate.net These enzymes facilitate the transfer of an acyl group from an acyl-coenzyme A (acyl-CoA) molecule to an alcohol substrate. biorxiv.org AATs are responsible for producing a wide array of esters that contribute to the characteristic aromas of fruits and flowers. longdom.org

The reaction for the formation of this compound can be summarized as:

2-methylbutanoyl-CoA + 1-Octanol → this compound + CoA-SH

While AATs are the primary enzymes for this type of ester synthesis, other enzymes like lipases can also catalyze esterification reactions, often utilized in biocatalytic industrial processes for producing flavor esters such as octyl acetate (B1210297). nih.govresearchgate.net In plants, wax esters, which are structurally similar to flavor esters but typically involve longer-chain fatty acids and alcohols, are synthesized by enzymes like wax synthase (WS) and bifunctional wax synthase/diacylglycerol acyltransferase (WSD). mdpi.com

Native AAT enzymes often exhibit broad substrate specificity, meaning they can utilize a wide range of both alcohol and acyl-CoA substrates. nih.govbiorxiv.org This promiscuity is what allows for the diversity of esters found in a single plant species. However, this lack of high selectivity can also prevent the targeted high-yield production of a specific ester. researchgate.net

The catalytic efficiency of AATs is dependent on several factors, including the concentrations of the alcohol and acyl-CoA substrates and the specific isoform of the enzyme. Research has shown that different AATs have distinct preferences for their substrates. For example, an AAT from strawberry (Fragaria x ananassa, SAAT) shows varied activity with different alcohols, demonstrating the enzyme's preference profile. The structure of the enzyme's active site, particularly the amino acid residues lining the substrate-binding pocket, plays a crucial role in determining which alcohol and acyl-CoA molecules can bind and react efficiently. researchgate.net This understanding has led to efforts to engineer AATs through targeted mutations to enhance their activity and specificity for producing designer esters. nih.govbiorxiv.org

| Substrate Type | Examples | Role in this compound Synthesis |

|---|---|---|

| Alcohol | Ethanol, Butanol, Hexanol, 1-Octanol, Isoamyl alcohol | Provides the "octyl" group |

| Acyl-CoA | Acetyl-CoA, Butanoyl-CoA, 2-methylbutanoyl-CoA, Hexanoyl-CoA | Provides the "2-methylbutyrate" group |

Chemical Synthesis Methodologies for Octyl 2 Methylbutyrate

Conventional Chemical Esterification Routes

Traditional chemical synthesis relies on well-established reactions that are often robust and scalable. These methods typically involve the use of acid catalysts and require specific conditions to drive the reaction toward high yields of the desired ester.

The most straightforward chemical method for synthesizing Octyl 2-methylbutyrate (B1264701) is the direct esterification of 2-Methylbutyric acid with 1-Octanol. This reaction, a type of Fischer-Speier esterification, involves heating the carboxylic acid and the alcohol in the presence of a strong acid catalyst.

The reaction is reversible, and the formation of water as a byproduct means that its removal is crucial to shift the equilibrium towards the product side, thereby maximizing the ester yield. This is typically achieved by techniques such as azeotropic distillation using a Dean-Stark apparatus. Reaction temperatures generally range between 80°C and 130°C. google.com The molar ratio of the reactants is also a key parameter, with a slight excess of one reactant, often the alcohol, sometimes used to drive the reaction to completion. google.com

Transesterification is an alternative route where an existing ester is transformed into another. To produce Octyl 2-methylbutyrate, a more readily available ester, such as methyl 2-methylbutyrate or ethyl 2-methylbutyrate, is reacted with 1-Octanol. This process is also an equilibrium reaction and can be catalyzed by either acids or bases. masterorganicchemistry.comorganic-chemistry.org

Acid-Catalyzed Transesterification : In this method, a proton source protonates the carbonyl oxygen of the starting ester, making the carbonyl carbon more electrophilic and susceptible to nucleophilic attack by 1-Octanol. masterorganicchemistry.com To achieve a high yield of the desired octyl ester, 1-Octanol is typically used in large excess to shift the equilibrium position.

Base-Catalyzed Transesterification : This approach involves a strong base that deprotonates the 1-Octanol to form the more nucleophilic octoxide ion. This ion then attacks the carbonyl carbon of the starting ester. This method is often faster than acid-catalyzed transesterification but requires anhydrous conditions as any water present would hydrolyze the ester.

The choice of catalyst is critical in conventional esterification and transesterification reactions. The most common catalysts are strong mineral acids, but solid acid catalysts are gaining prominence due to their environmental and practical benefits.

Homogeneous Acid Catalysts : Strong soluble acids such as sulfuric acid (H₂SO₄), p-toluenesulfonic acid (p-TSA), and methanesulfonic acid (MSA) are highly effective and widely used catalysts for direct esterification. google.comcsic.es

Heterogeneous (Solid) Acid Catalysts : To overcome issues associated with homogeneous catalysts, such as corrosion and difficult separation, solid acid catalysts are employed. These include ion-exchange resins like Amberlyst-15 and acidic clays (B1170129) such as montmorillonite. csic.esmdpi.com These catalysts are easily filtered from the reaction mixture and can often be reused, making the process more sustainable.

Alkali Catalysts : For transesterification, alkali catalysts like potassium hydroxide (B78521) (KOH) and sodium hydroxide (NaOH) are effective. mdpi.com They are typically used in base-catalyzed processes.

| Catalyst Type | Examples | Reaction | Key Characteristics |

|---|---|---|---|

| Homogeneous Acid | Sulfuric Acid, p-Toluenesulfonic Acid | Direct Esterification, Transesterification | High activity, corrosive, difficult to separate from product. csic.es |

| Heterogeneous (Solid) Acid | Amberlyst Resins, Acidic Clays (Montmorillonite) | Direct Esterification | Easily separable, reusable, less corrosive, environmentally friendlier. csic.esmdpi.com |

| Homogeneous Alkali | Potassium Hydroxide, Sodium Hydroxide | Transesterification | High reaction rates, sensitive to water and free fatty acids. mdpi.com |

Biocatalytic Synthesis (Enzymatic Esterification)

Biocatalytic synthesis utilizes enzymes as catalysts, offering a green and highly specific alternative to conventional chemical methods. Lipases are the most commonly used enzymes for ester synthesis due to their ability to function in non-aqueous environments. This route is particularly valued in the food and fragrance industries as it can yield products considered "natural". uab.catuab.cat

Lipases (triacylglycerol hydrolases, EC 3.1.1.3) catalyze the esterification of 2-Methylbutyric acid and 1-Octanol under mild reaction conditions, typically at lower temperatures and atmospheric pressure, which reduces energy consumption and the formation of byproducts. mdpi.com The reaction mechanism involves the formation of an acyl-enzyme complex between the lipase's active site (commonly a serine residue) and the carboxylic acid, which is then attacked by the alcohol to form the ester. mdpi.com To enhance stability, reusability, and activity, lipases are often immobilized on solid supports.

Several microbial sources provide lipases with suitable characteristics for ester synthesis. The choice of lipase (B570770) and the immobilization method significantly impact the efficiency of the synthesis.

Aspergillus fumigatus : Lipases from Aspergillus species are known for their catalytic efficiency in esterification. While specific studies on this compound synthesis are not prevalent, lipases from Aspergillus niger and Aspergillus terreus have been successfully immobilized and used for various esterification reactions. researchgate.netscispace.com Common immobilization techniques include physical adsorption onto supports like Celite or entrapment within calcium alginate beads, which enhances thermal and pH stability compared to the free enzyme. researchgate.net

Candida antarctica : Lipase B from Candida antarctica (CALB) is one of the most widely used biocatalysts for ester synthesis. It is commercially available in an immobilized form, famously as Novozym 435, where it is adsorbed onto an acrylic resin. nih.gov CALB has been successfully used to produce a variety of esters, including octyl formate (B1220265), with high conversion rates. mdpi.com Other immobilization techniques for CALB include covalent bonding on chitosan-coated magnetic nanoparticles and adsorption onto hydrophobic supports like octyl agarose (B213101) or silicone nanofilaments. nih.govuzh.chnih.gov These methods facilitate easy separation of the biocatalyst and enhance its stability and reusability. uzh.chdovepress.com

Rhizopus oryzae : The lipase from Rhizopus oryzae (ROL) has demonstrated high performance in the synthesis of flavor esters, including those involving octanol (B41247). nih.govmdpi.com In a study on the synthesis of octyl acetate (B1210297), a structurally similar flavor ester, immobilized ROL achieved a molar conversion of 92.35%. nih.gov The enzyme in this study was covalently immobilized on activated silica. nih.gov Immobilization is particularly beneficial for ROL, as the free enzyme often shows low conversion yields in esterification reactions. nih.gov

| Lipase Source | Product Synthesized | Support/Technique | Key Finding/Yield | Reference |

|---|---|---|---|---|

| Rhizopus oryzae NRRL 3562 | Octyl Acetate | Immobilized on activated silica | 92.35% molar conversion in 12 hours at 36°C. | nih.gov |

| Candida antarctica (Novozym 435) | Octyl Formate | Immobilized on acrylic resin | 96.51% conversion at 40°C with a 1:7 acid to alcohol ratio. | mdpi.com |

| Rhizopus oryzae | Butyl Acetate | Immobilized (unspecified) | 80% conversion in heptane; 60% in a solvent-free system at 37°C. | nih.gov |

Application of Lipases for this compound Production

Reaction Parameter Optimization

The efficiency and yield of the enzymatic synthesis of esters like this compound are critically dependent on the optimization of several key reaction parameters. These include temperature, the molar ratio of the substrates (octanol and 2-methylbutyric acid or its ester), the choice of solvent system, and the concentration of the enzyme catalyst.

Temperature: The reaction temperature significantly affects both the rate of the reaction and the stability of the lipase enzyme. nih.gov For lipase-catalyzed reactions, there is an optimal temperature at which the enzyme exhibits maximum activity. For instance, in the synthesis of octyl acetate, a maximum molar conversion was observed at 32°C. nih.gov Similarly, the synthesis of octyl formate showed the highest conversion at 40°C. mdpi.com Exceeding the optimal temperature can lead to thermal denaturation of the enzyme, causing a rapid loss of catalytic activity. researchgate.netbiointerfaceresearch.com

Substrate Molar Ratio: The ratio of alcohol (octanol) to the acyl donor (2-methylbutyric acid) is a crucial factor. An excess of one substrate can shift the reaction equilibrium towards product formation. However, a very high concentration of the alcohol can also lead to enzyme inhibition. nih.gov For the synthesis of octyl acetate in a solvent-free system, a maximum molar conversion was achieved at 2 M Octanol in vinyl acetate. nih.gov In the synthesis of octyl formate, a 1:7 molar ratio of formic acid to octanol resulted in the highest conversion. nih.gov Optimizing this ratio is essential to maximize yield without causing substrate-induced inhibition.

Solvent Systems: The choice of reaction medium can profoundly influence enzyme activity and stability. While traditional organic solvents have been used, there is a strong trend towards solvent-free or low-solvent systems to enhance the process's green credentials. nih.govresearchgate.net In solvent-based systems, the polarity of the solvent, indicated by its logP value, plays a role. Solvents with higher logP values have been shown to result in higher catalytic activity for some lipase-catalyzed reactions. mdpi.com However, solvent-free systems are often preferred as they eliminate issues of solvent toxicity and the need for downstream separation. mdpi.com

Enzyme Concentration: The concentration of the immobilized lipase directly impacts the reaction rate. Initially, increasing the enzyme amount leads to a higher conversion rate. nih.gov For octyl formate synthesis, a concentration of 15 g/L of Novozym 435 was found to be optimal. nih.gov However, beyond a certain point, further increases in enzyme concentration may not significantly improve the yield and can even lead to a slight decrease in conversion, possibly due to mass transfer limitations or aggregation of the enzyme particles. nih.govresearchgate.net

The interactive table below summarizes optimized parameters from studies on similar octyl esters, providing a reference for the synthesis of this compound.

Optimized Reaction Parameters for Enzymatic Ester Synthesis

| Ester Product | Enzyme | Optimal Temperature (°C) | Optimal Molar Ratio (Alcohol:Acyl Donor) | System | Reference |

|---|---|---|---|---|---|

| Octyl Acetate | Immobilized Rhizopus oryzae lipase | 32 | 2 M Octanol in vinyl acetate | Solvent-Free | nih.gov |

| Octyl Formate | Novozym 435 | 40 | 7:1 | 1,2-dichloroethane | mdpi.comnih.gov |

| Octyl Palmitate | Novozym 435 | 35-65 | Not Specified | Supercritical Methane | researchgate.net |

| Octyl Esters (from WCO) | Novozym 435 | 60 | 2.5:1 | Solvent-Free | researchgate.net |

| Octyl Ethanoate | Novozym 435 | 40 | 2:1 (Vinyl acetate:Octanol) | Solvent-Free | researchgate.net |

Kinetic and Thermodynamic Studies of Biocatalyzed Reactions

Understanding the kinetics and thermodynamics of the enzymatic synthesis of this compound is fundamental for reactor design, process scaling, and optimization.

Kinetic Models: The kinetics of lipase-catalyzed reactions are often described by the Michaelis-Menten model, which involves the formation of an enzyme-substrate complex. nih.gov However, for reactions involving two substrates (an alcohol and an acid), more complex models are required. The synthesis of octyl ethanoate, for example, has been shown to follow a ternary complex Bi-Bi mechanism, where both substrates must bind to the enzyme to form a ternary complex before the reaction proceeds. researchgate.net This model can also account for inhibition by one of the substrates, such as octanol. researchgate.net

Thermodynamic Considerations: Thermodynamic studies provide insight into the energy changes during the reaction and the stability of the enzyme. The activation energy, which can be determined from Arrhenius plots, indicates the minimum energy required for the reaction to occur. Lipase-catalyzed reactions are also subject to thermal deactivation, where the enzyme loses its structure and function at elevated temperatures. biointerfaceresearch.com The stability of immobilized lipases can be evaluated under various storage conditions, including different temperatures and humidity levels. mdpi.com For instance, immobilized Candida antarctica lipase B (CALB) has shown excellent storage stability, even at 65°C, while Candida rugosa lipase (CRL) demonstrated lower stability under the same conditions. mdpi.com A first-order deactivation model can often be used to describe the rate of enzyme activity loss over time at a given temperature. researchgate.net

Enantioselective Synthesis and Chiral Resolution of this compound

The "2-methylbutyrate" portion of the molecule contains a chiral center, meaning this compound can exist as two different enantiomers, (R)- and (S)-. These enantiomers can have distinct sensory properties. Enzymatic synthesis offers a powerful tool for producing a single, desired enantiomer, a process known as enantioselective synthesis.

Lipases are well-known for their ability to discriminate between the enantiomers of a racemic substrate. This enantioselectivity can be exploited in two main ways:

Kinetic Resolution: An enzyme can selectively catalyze the esterification of one enantiomer from a racemic mixture of 2-methylbutyric acid with octanol, leaving the other enantiomer unreacted.

Enantioselective Esterification: Using a prochiral substrate or a specific enantiomer of the acid or alcohol to produce the desired enantiomer of the ester product.

Research has shown that lipases from various sources exhibit different enantioselectivities. For instance, lipases from Rhizomucor miehei, Aspergillus niger, and A. javanicus have been found to be effective in the enantiomeric selective synthesis of (S)-2-methylbutanoic acid methyl ester. researchgate.net A lipase from Rhizopus chinensis demonstrated high enantioselectivity in the hydrolysis of (R)-ethyl 2-methylbutyrate, achieving an enantiomeric excess (ee) value of 92.4%. researchgate.net This inherent ability of lipases to distinguish between chiral molecules is crucial for producing the specific enantiomer of this compound that may be desired by the flavor and fragrance industries.

Green Chemistry Principles in Enzymatic Synthesis

The enzymatic synthesis of this compound is a prime example of the application of green chemistry principles. iith.ac.in This approach offers significant advantages over traditional chemical catalysis, including mild reaction conditions, high specificity, and the use of biodegradable, non-toxic catalysts. brooklinebooksmith.com

Solvent-Free or Low-Solvent Systems

A key aspect of green chemistry is the reduction or elimination of hazardous solvents. The synthesis of flavor esters, including those similar to this compound, has been successfully demonstrated in solvent-free systems. nih.govresearchgate.net Conducting the reaction without an organic solvent simplifies the process by eliminating the need for solvent recovery, reduces waste, and avoids potential product contamination with residual solvent. mdpi.com This approach is not only more environmentally friendly but can also be more economically viable on an industrial scale.

Enzyme Reusability and Stability

The economic feasibility of an enzymatic process is heavily influenced by the cost of the enzyme. Immobilizing the enzyme on a solid support is a common strategy that not only enhances its stability but also facilitates its recovery and reuse over multiple reaction cycles. nih.gov The reusability of immobilized lipases in ester synthesis is well-documented.

Immobilized Rhizopus oryzae lipase retained over 95% of its activity after five to six cycles in the synthesis of methyl butyrate (B1204436) and octyl acetate. nih.gov

In the synthesis of octyl ethanoate, Novozym 435 was successfully reused seven times without a significant loss of activity. researchgate.net

For octyl formate production, Novozym 435 demonstrated potential for reuse, which is crucial for reducing the economic burden of the process. nih.gov

The stability of the enzyme under operational and storage conditions is also critical. Studies have shown that some immobilized lipases, like CALB, maintain high activity even after storage at elevated temperatures (65°C) and humidity (75%). mdpi.commdpi.com This robustness is essential for developing reliable and long-lasting industrial biocatalysts.

The table below provides data on the reusability of various immobilized lipases.

Enzyme Reusability in Ester Synthesis

| Enzyme | Ester Synthesized | Number of Cycles | Remaining Activity | Reference |

|---|---|---|---|---|

| Immobilized Rhizopus oryzae lipase | Octyl Acetate | 6 | >95% | nih.gov |

| Novozym 435 | Octyl Ethanoate | 7 | Not specified | researchgate.net |

| Immobilized Lipase on Yerba Mate Stick | Generic Esterification | 7 | ~70% | biointerfaceresearch.com |

| Lipozyme 435 | Geranyl Acetoacetate | 5 | Same activity | nih.gov |

Analytical Characterization and Identification Techniques for Octyl 2 Methylbutyrate

Chromatographic Separation Methods

Chromatography is fundamental to isolating Octyl 2-methylbutyrate (B1264701) from other volatile and semi-volatile compounds. Gas chromatography is the primary technique employed for this purpose due to the compound's volatility.

Gas Chromatography (GC) with Flame Ionization Detection (FID)

Gas Chromatography with Flame Ionization Detection (GC-FID) is a robust and widely used technique for the quantitative analysis of volatile organic compounds like Octyl 2-methylbutyrate. The separation is based on the compound's partitioning between a stationary phase within a capillary column and a mobile gas phase (carrier gas). The retention time, the time it takes for the compound to travel through the column, is a characteristic feature used for its identification under specific analytical conditions.

A key parameter for identification in GC is the Kovats Retention Index (RI), which normalizes retention times relative to those of n-alkanes. This allows for inter-laboratory comparison of data. The retention index for this compound varies depending on the type of GC column (stationary phase) used. nih.gov

| Column Type | Kovats Retention Index (RI) |

|---|---|

| Standard Non-Polar | 1418 - 1429 nih.gov |

| Semi-Standard Non-Polar | 1413 - 1438 nih.gov |

| Standard Polar | 1615 - 1634 nih.gov |

Comprehensive Two-Dimensional Gas Chromatography (GCxGC)

For highly complex mixtures where one-dimensional GC may not provide sufficient resolution, comprehensive two-dimensional gas chromatography (GCxGC) offers significantly enhanced separation power. sepsolve.com This technique utilizes two columns with different stationary phases (e.g., a non-polar column followed by a polar column) connected by a modulator. sepsolve.comaocs.orgwikipedia.org

The modulator traps small, sequential fractions of the effluent from the first column (first dimension) and re-injects them as sharp pulses onto the second, shorter column (second dimension). sepsolve.comaocs.orgwikipedia.org This process creates a highly detailed two-dimensional chromatogram, where compounds are separated based on two different properties, typically volatility and polarity. sepsolve.com This increased peak capacity is crucial for resolving isomeric compounds and identifying trace components that might otherwise be co-eluted and hidden under larger peaks in a standard GC analysis. sepsolve.com GCxGC is particularly valuable in fields like flavor and fragrance analysis, environmental science, and metabolomics where complex sample matrices are common. wikipedia.org

Spectroscopic Identification and Structural Elucidation

Following chromatographic separation, spectroscopic techniques are employed to confirm the identity and elucidate the structure of the isolated compound.

Gas Chromatography-Mass Spectrometry (GC-MS) for Qualitative and Quantitative Analysis

Gas Chromatography-Mass Spectrometry (GC-MS) is the gold standard for the definitive identification of volatile compounds. nih.gov As components elute from the GC column, they enter a mass spectrometer, which bombards them with electrons, causing them to ionize and fragment. The resulting mass spectrum is a unique fragmentation pattern, or "fingerprint," of the molecule.

For this compound, the mass spectrum shows characteristic fragments that are used for its identification. The pattern of these fragments and their relative intensities are compared against spectral libraries, such as those from NIST, for positive identification. nist.govnist.gov The electron ionization (EI) mass spectrum of this compound exhibits several key ions.

| Mass-to-Charge Ratio (m/z) | Relative Intensity (%) | Possible Fragment Ion |

|---|---|---|

| 57 | 99.99 | [C4H9]+ |

| 103 | 82.48 | [CH3CH2CH(CH3)COOH2]+ |

| 41 | 49.74 | [C3H5]+ |

| 85 | 35.97 | [CH3CH2CH(CH3)CO]+ |

| 43 | 34.96 | [C3H7]+ |

This technique is not only qualitative but also highly sensitive and quantitative, allowing for the detection and measurement of trace amounts of the compound. uah.edu

Nuclear Magnetic Resonance (NMR) Spectroscopy in Structural Confirmation

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for the unambiguous structural elucidation of organic molecules. researchgate.net While GC-MS provides a fragmentation fingerprint, NMR provides detailed information about the carbon-hydrogen framework of the entire molecule. Both ¹H NMR (proton NMR) and ¹³C NMR (carbon-13 NMR) are used.

¹H NMR: This technique would provide information on the number of different types of protons in the this compound molecule, their chemical environment, and how they are connected to neighboring protons. The spectrum would show characteristic signals for the protons on the octyl chain, the methyl and ethyl groups of the 2-methylbutyrate moiety, and the methine proton at the chiral center.

Infrared (IR) Spectroscopy for Functional Group Analysis

Infrared (IR) Spectroscopy is used to identify the functional groups present in a molecule. nih.gov When a molecule is exposed to infrared radiation, its bonds vibrate at specific frequencies. An IR spectrum plots the absorption of this radiation versus frequency. For this compound, the key diagnostic absorption bands would be:

C=O Stretch: A strong, sharp absorption band characteristic of the ester carbonyl group, typically appearing in the region of 1735-1750 cm⁻¹.

C-O Stretch: A strong absorption band in the fingerprint region, typically between 1150-1250 cm⁻¹, corresponding to the stretching vibration of the ester C-O bond.

C-H Stretch: Absorption bands just below 3000 cm⁻¹ corresponding to the stretching vibrations of the sp³ hybridized C-H bonds in the alkyl chains.

The presence of these specific bands provides clear evidence for the ester functionality of the molecule. nih.gov

Advanced Detection and Profiling Techniques

Advanced analytical techniques are indispensable for the precise identification and characterization of volatile compounds like this compound, particularly in complex matrices such as food, beverages, and fragrances. These methods provide not only structural confirmation but also crucial information about the sensory properties and chromatographic behavior of the compound.

Gas Chromatography-Olfactometry (GC-O) for Aroma Compound Characterization

Gas Chromatography-Olfactometry (GC-O) is a powerful analytical technique that couples the high-resolution separation capabilities of gas chromatography with human sensory perception. In a typical GC-O setup, the effluent from the GC column is split into two paths. One path leads to a conventional detector (such as a mass spectrometer or a flame ionization detector), while the other is directed to a sniffing port where a trained sensory panelist can assess the odor of the eluting compounds in real-time. This dual detection system allows for the direct correlation of specific chemical compounds with their perceived aroma characteristics.

While specific GC-O studies focusing exclusively on this compound are not extensively documented in publicly available literature, the aroma profile of this compound is well-established through sensory panel assessments. This compound is known to possess a complex aroma described as waxy, fruity, green, and musty, often with a lactonic undertone. Some sources also describe it as having a faint floral scent.

Retention Index Systems for Compound Verification

Retention index (RI) systems are a cornerstone of gas chromatography for the standardized reporting of retention data. The most widely used system is the Kovats Retention Index, which relates the retention time of an analyte to the retention times of n-alkanes eluted under the same chromatographic conditions. This method provides a more reproducible and transferable measure of a compound's chromatographic behavior than retention time alone, as it is less susceptible to variations in operational parameters such as flow rate, temperature programming, and column aging.

The retention index of a compound is dependent on its volatility and its interactions with the stationary phase of the GC column. Therefore, the use of different stationary phases (e.g., non-polar, semi-polar, and polar) will result in different retention indices for the same compound. This characteristic is highly useful for compound verification, as a match of retention indices on multiple columns of differing polarity provides a high degree of confidence in the identification of an analyte, especially when coupled with mass spectrometry data.

For this compound, experimental Kovats retention indices have been reported on various types of capillary columns, which is invaluable for its identification in diverse samples.

Below is an interactive data table summarizing the reported Kovats retention indices for this compound on different stationary phases.

| Column Type | Stationary Phase Polarity | Retention Index |

| Standard Non-Polar | Non-Polar | 1418, 1421, 1422, 1429 |

| Semi-Standard Non-Polar | Non-Polar | 1413, 1418, 1421, 1430, 1434, 1436, 1438 |

| Standard Polar | Polar | 1615, 1623, 1634 |

This data is compiled from publicly available chemical databases.

Industrial and Applied Research Perspectives of Octyl 2 Methylbutyrate

Applications in the Flavor and Fragrance Sector

The primary commercial applications of Octyl 2-methylbutyrate (B1264701) are centered around the flavor and fragrance industry, where its unique organoleptic profile is highly valued.

Octyl 2-methylbutyrate is recognized as a flavoring agent or adjuvant in the food industry. mdpi.com It has been assigned FEMA (Flavor and Extract Manufacturers Association) number 3604, indicating that it has been deemed Generally Recognized as Safe (GRAS) for its intended use in food products. mdpi.comnih.gov The Joint FAO/WHO Expert Committee on Food Additives (JECFA) also lists it as a flavoring agent with JECFA flavor number 209. mdpi.comnih.gov Its primary function is to impart or modify flavor in a variety of food and beverage products.

With its characteristic waxy, fruity, and green aroma, this compound is a component in various fragrance formulations. nih.gov Its scent profile is described as having waxy, fruity, green, and musty notes with a lactonic undertone. nih.gov This makes it a versatile ingredient in the creation of perfumes, personal care products, and other scented goods. Recommendations for its usage levels in fragrance concentrates can be up to 2.0000%. nih.gov The faint floral aroma also contributes to its utility in this sector.

Below is an interactive data table summarizing the organoleptic properties of this compound.

| Property | Description | Concentration |

| Odor | Waxy, fruity, green, musty, with a lactonic undertone | 100.00% |

| Flavor | Waxy, fruity, creamy, with a good mouthfeel | 10.00 ppm |

Agricultural and Ecological Research Applications

Beyond its established use in flavors and fragrances, research has begun to explore the potential of this compound in agricultural and ecological contexts, particularly in the realm of pest and weed management.

This compound has been identified as a constituent in the essential oils of several plants that exhibit bio-pesticidal and insecticidal properties. For instance, the essential oil of Heracleum persicum contains this compound, and studies have demonstrated the insecticidal activities of this essential oil. Another study on the essential oil of Heracleum platytaenium also identified this compound as a component and noted the oil's antifungal activity against various plant pathogens. nih.govresearchgate.net

The following table details the presence of this compound in the essential oils of specific plants and their observed biological activities.

| Plant Species | Essential Oil Component | Observed Biological Activity |

| Heracleum persicum | This compound | Insecticidal |

| Heracleum platytaenium | This compound (9.88%) | Antifungal |

These findings suggest that essential oils containing this compound could be a source of natural compounds for the development of eco-friendly pesticides.

Research has indicated that essential oils containing this compound may possess phytotoxic and allelopathic properties, which could be harnessed for natural weed management. A study on the essential oil of the invasive plant Heracleum mantegazzianum (giant hogweed) identified this compound as one of its components. nih.gov The essential oil demonstrated phytotoxic effects by inhibiting the seed germination of several dicot and monocot species. nih.gov

Similarly, chemical constituents isolated from Zosima absinthifolia, which include this compound, have been reported to display phytotoxic effects, stunting the seed germination, shoot, and root growth of lettuce. researchgate.net This suggests that this compound may contribute to the allelopathic nature of these plants, potentially playing a role in their ability to compete with other plant species.

The table below presents research findings on the phytotoxic effects of essential oils containing this compound.

| Plant Species | Essential Oil Component | Observed Phytotoxic/Allelopathic Effect | Target Species |

| Heracleum mantegazzianum | This compound | Inhibition of seed germination | Lepidium sativum (garden cress), Raphanus sativus (radish), Lactuca sativa (lettuce), Triticum aestivum (wheat) |

| Zosima absinthifolia | This compound | Stunted seed germination, shoot, and root growth | Lactuca sativa (lettuce) |

Further investigation into the specific role and mechanism of action of this compound in these phytotoxic and allelopathic interactions is warranted to explore its potential as a natural herbicide.

Ecological Roles in Plant-Insect Interactions

Volatile organic compounds (VOCs) emitted by plants play a crucial role in mediating interactions with insects. These chemical signals can act as attractants for pollinators or as deterrents for herbivores. Esters, a major class of floral VOCs, are often responsible for the characteristic fruity and floral scents of many plants. While this compound is recognized as a floral compound with a faint floral aroma, specific research detailing its direct role in plant-insect interactions is limited.

| Potential Ecological Roles of Floral Esters (General) |

| Pollinator Attraction |

| Herbivore Deterrence |

| Guidance for Foraging Insects |

| Signal of Reward Availability (Nectar/Pollen) |

Role as Chemical Intermediates in Fine Chemical Synthesis

In the realm of industrial chemistry, this compound is classified as a specialty chemical and an organic intermediate. thegoodscentscompany.com Its primary applications are in the flavor and fragrance industries, where it is used as a component in formulations to impart specific aromatic profiles. thegoodscentscompany.com

While this compound is an ester itself, its role as a precursor for the synthesis of other esters and their derivatives is not extensively documented in dedicated research. In principle, as an ester, it could undergo transesterification reactions. Transesterification is a process where the alcohol or acid portion of an ester is exchanged. For example, reacting this compound with a different alcohol in the presence of a suitable catalyst (such as an acid, base, or enzyme) could yield a new ester of 2-methylbutanoic acid. Similarly, reaction with a different carboxylic acid could potentially lead to the formation of a new octyl ester.

Advanced Research Directions and Future Outlook

Development of Novel Synthesis Pathways

The pursuit of greener, more efficient, and highly selective methods for synthesizing octyl 2-methylbutyrate (B1264701) is a primary focus of ongoing research. Innovations in biocatalysis and process engineering are leading the charge toward next-generation production strategies.

The use of enzymes, particularly lipases, in the synthesis of flavor esters is well-established due to their high specificity and operation under mild conditions. However, future research is centered on tailoring these biocatalysts through protein engineering to overcome the limitations of natural enzymes. The goal is to develop enzymes with superior activity, stability, and selectivity specifically for the synthesis of octyl 2-methylbutyrate.

Modern protein engineering techniques, including rational design and directed evolution, are being explored to modify lipase (B570770) active sites. nih.gov Rational design involves making specific, knowledge-based mutations in the enzyme's amino acid sequence to alter its properties. For instance, modifying residues within the substrate-binding pocket can change the enzyme's affinity for the 2-methylbutyric acid and octanol (B41247) substrates, thereby increasing the reaction rate and yield. mdpi.comresearchgate.net The unique structure of lipase active sites, which can range from a wide cleft to a narrow tunnel, determines their substrate specificity. researchgate.net Engineering these sites can create biocatalysts that preferentially bind to the branched-chain acyl donor and the medium-chain alcohol, minimizing the formation of by-products.

Directed evolution, on the other hand, involves creating large libraries of enzyme variants through random mutagenesis and screening for desired traits. This approach can lead to the discovery of novel lipases with enhanced thermostability, resistance to organic solvents, and higher catalytic efficiency for esterification reactions. nih.gov The development of whole-cell biocatalysts, where the engineered enzyme is overexpressed in a microbial host like E. coli, also presents a promising, cost-effective alternative by eliminating the need for enzyme purification. nih.gov

Table 1: Comparison of Biocatalyst Engineering Strategies

| Strategy | Description | Potential Advantages for this compound Synthesis | Challenges |

|---|---|---|---|

| Rational Design | Site-specific mutations based on knowledge of the enzyme's structure and function. | High precision in altering substrate specificity; can enhance selectivity for branched-chain acids and medium-chain alcohols. | Requires detailed structural information; can be time-consuming. |

| Directed Evolution | Creating and screening large libraries of enzyme mutants with random mutations. | Can yield unexpected improvements in activity and stability without prior structural knowledge. | Requires high-throughput screening methods; may not always yield desired improvements. |

| Whole-Cell Biocatalysis | Using microorganisms that overexpress the desired lipase, eliminating enzyme purification. | Cost-effective; enzyme is protected within the cell, potentially increasing stability. | Substrate/product transport across the cell membrane can be a limiting factor. |

Shifting from traditional batch production to continuous flow methodologies represents a significant leap in process intensification for fine chemical synthesis. stolichem.com Continuous flow chemistry offers numerous advantages, including superior process control, enhanced safety, and improved product quality. mt.commt.com In a flow reactor, reactants are continuously pumped through a tube or microreactor where the reaction occurs, often over a solid catalyst or immobilized enzyme. mt.com

This approach is particularly well-suited for the synthesis of this compound. The high surface-area-to-volume ratio in flow reactors allows for highly efficient heat transfer, enabling precise temperature control of the esterification reaction, which is crucial for maximizing yield and minimizing side reactions. stolichem.comvapourtec.com Safety is also intrinsically higher due to the small volume of reactants being processed at any given moment, which is a significant advantage when dealing with potentially hazardous reagents or exothermic reactions. vapourtec.com

For biocatalytic synthesis, enzymes like Novozym 435 can be immobilized in a packed-bed reactor, allowing the reactant stream to flow through it. nih.gov This setup not only accelerates the reaction compared to batch processes but also simplifies product separation and allows for the continuous reuse of the expensive biocatalyst, thereby improving the economic viability of the process. nih.govresearchgate.net Research in this area focuses on optimizing reactor design, flow rates, and reaction conditions to achieve near-complete conversion and high purity of the final product. mt.comnih.gov

Table 2: Advantages of Continuous Flow Synthesis over Batch Processing

| Parameter | Continuous Flow Synthesis | Traditional Batch Processing |

|---|---|---|

| Process Control | Precise control over temperature, pressure, and residence time. mt.com | Difficult to maintain uniform conditions throughout the vessel. |

| Safety | Inherently safer due to small reaction volumes. stolichem.comvapourtec.com | Higher risk associated with large volumes of reactants and potential for thermal runaways. |

| Heat & Mass Transfer | Excellent heat and mass transfer efficiency. stolichem.com | Often limited by mixing and heat dissipation capabilities. |

| Scalability | Easier and more rapid scale-up by running the system for longer or in parallel. stolichem.com | Complex and often requires significant process redesign. |

| Product Quality | Higher consistency and purity due to precise control. stolichem.commt.com | Potential for batch-to-batch variability and higher impurity levels. |

Investigation of Chemo-Ecological Roles

While this compound is primarily known for its use in flavors and fragrances, its structural similarity to naturally occurring esters suggests it may play important roles in chemical ecology. Future research aims to explore these potential functions, particularly in the complex communication networks between organisms.

Plants and microbes communicate through a complex language of chemical signals, including a wide array of volatile organic compounds (VOCs). Esters are a significant class of these signaling molecules, mediating interactions that can be beneficial or detrimental to the plant. Future studies will investigate whether this compound acts as a semiochemical in these interactions.

Research will focus on identifying if this compound is naturally produced by plants or associated microbes and what role it plays. For instance, it could function as an attractant for beneficial microbes, such as growth-promoting rhizobacteria, or as a repellent against plant pathogens. Understanding these signaling pathways could lead to novel applications in agriculture, where synthetic compounds like this compound could be used to manipulate the plant microbiome to enhance crop health and resilience.

The increasing use of flavor and fragrance compounds necessitates a thorough understanding of their environmental fate and persistence. As this compound is released into the environment through various applications, it is crucial to study its behavior in soil and aquatic ecosystems.

Future research will focus on identifying the specific microbial communities and enzymatic pathways responsible for its degradation. The expected primary degradation pathway involves an initial hydrolysis of the ester bond by esterase or lipase enzymes, yielding octanol and 2-methylbutyric acid. scentjourner.com These intermediates are then likely to be further metabolized by microorganisms through pathways like β-oxidation. mdpi.comdntb.gov.ua Studies on related branched-chain fatty acids and octyl esters have shown that bacteria, such as those from the genera Pseudomonas and Gordonia, are capable of degrading these types of molecules. researchgate.nettandfonline.com Research will aim to determine the rate of biodegradation under various environmental conditions (e.g., temperature, pH, soil type) and to identify any persistent or potentially toxic metabolites. tandfonline.com This knowledge is essential for conducting comprehensive environmental risk assessments.

Computational Chemistry and Modeling Approaches

Computational tools are becoming indispensable in modern chemical research, offering powerful methods to predict molecular properties, design novel catalysts, and understand complex biological processes at the atomic level.

Future research on this compound will increasingly leverage these approaches. Molecular docking and molecular dynamics simulations can be used to model the interaction between this compound's precursors and the active site of a lipase. mdpi.commdpi.comresearchgate.net These simulations provide insights into the binding affinities and orientations of the substrates, guiding the rational design of more efficient and selective enzyme variants. nih.govnih.gov For instance, computational models can predict which amino acid mutations would create a more favorable binding pocket for the branched 2-methylbutyrate moiety. researchgate.net

Furthermore, Quantitative Structure-Activity Relationship (QSAR) models can be developed to predict the biodegradability of this compound and related esters. acs.orguci.edu By correlating molecular descriptors (e.g., size, shape, electronic properties) with experimental biodegradation data, QSAR models can rapidly screen new compounds for their environmental persistence, supporting the design of more environmentally benign flavor and fragrance molecules. mdpi.comresearchgate.netacs.org

Table 3: Applications of Computational Chemistry in this compound Research

| Computational Method | Application Area | Specific Research Goal |

|---|---|---|

| Molecular Docking | Enzyme Engineering | Predicting the binding affinity and orientation of substrates in a lipase active site to guide rational design. mdpi.comresearchgate.net |

| Molecular Dynamics (MD) Simulation | Enzyme Engineering | Simulating the dynamic behavior of the enzyme-substrate complex to understand catalytic mechanisms and flexibility. mdpi.com |

| Quantum Mechanics/Molecular Mechanics (QM/MM) | Enzyme Design | Modeling the transition state of the esterification reaction to design novel biocatalysts from scratch. nih.gov |

| Quantitative Structure-Activity Relationship (QSAR) | Environmental Fate | Developing models to predict the biodegradability of esters based on their molecular structure. acs.orguci.eduresearchgate.net |

Interdisciplinary Research with Emerging Technologies

The future production and application of this compound will be significantly influenced by the integration of emerging technologies from various scientific disciplines. This interdisciplinary approach aims to create more sustainable, efficient, and novel methods for ester synthesis and delivery.

One of the most promising areas is the use of non-thermal processing and green chemistry techniques to assist in enzymatic or chemical synthesis. mdpi.com These technologies can enhance reaction rates, improve yields, and reduce the environmental impact compared to conventional methods.

Key emerging technologies include:

Ultrasound-Assisted Synthesis (Sonochemistry) : The application of high-frequency ultrasound waves can create intense localized heating and pressure through a phenomenon called acoustic cavitation. This can significantly accelerate mass transfer and reaction rates in the enzymatic synthesis of esters, potentially reducing reaction times from hours to minutes.

Microwave-Assisted Synthesis : Using microwave radiation to heat the reaction mixture can lead to rapid and uniform heating, often resulting in higher yields and shorter reaction times. mdpi.com This method has been successfully applied to the synthesis of various starch esters and holds promise for the production of flavor esters. mdpi.com

Pulsed Electric Field (PEF) Technology : PEF is an emerging technology used in food processing that involves applying short, high-voltage pulses. mdpi.com In the context of biotechnology, PEF can be used to enhance cell membrane permeability, which could improve the efficiency of whole-cell biocatalysis for ester production or facilitate the extraction of precursor molecules from natural sources. mdpi.com

Microencapsulation and Controlled Release : Advances in materials science are enabling the development of novel microencapsulation technologies. Encapsulating this compound in protective shells (e.g., biopolymers) can improve its stability, protect it from degradation, and allow for its controlled release in food, personal care, or agricultural applications. This is a key area for developing products with long-lasting fragrance or flavor impact.

The integration of these technologies represents a shift towards process intensification and sustainability in the flavor and fragrance industry, with significant potential to innovate the production and application of this compound.

Q & A

Basic Question: How can researchers unambiguously identify and characterize octyl 2-methylbutyrate in synthetic or natural samples?

Methodological Answer:

this compound (CAS 29811-50-5; C₁₃H₂₆O₂; MW 214.34) is identified using a combination of spectroscopic and chromatographic techniques. Key methods include:

- Gas Chromatography-Mass Spectrometry (GC-MS): Compare retention indices (RI) and mass spectra with reference standards. For example, in fruit volatile analyses, esters like ethyl 2-methylbutyrate showed RIs of ~172.9 .

- Nuclear Magnetic Resonance (NMR): Use ¹H and ¹³C NMR to confirm ester functional groups and branching (e.g., 2-methylbutyrate moiety) .

- Physical Properties: Measure density (0.8557 g/cm³ at 20°C) and refractive index (1.425 at 20°C) to validate purity .

- Reference Databases: Cross-check IUPAC Standard InChIKey (BCOJVEMHTBSAOE-UHFFFAOYSA-N) and SMILES strings (e.g., CCCCCCCCOC(C(=O)C(C)CC)) .

Basic Question: What are the established synthetic routes for this compound, and how can reproducibility be ensured?

Methodological Answer:

Synthesis typically involves esterification of 2-methylbutyric acid with octanol under acid catalysis. Key considerations:

- Reagent Purity: Use anhydrous conditions to avoid side reactions (e.g., hydrolysis).

- Characterization: Follow guidelines for reporting new compounds: include NMR, GC-MS, and elemental analysis. For known compounds, cite prior literature (e.g., NIST data ).

- Reproducibility: Document reaction parameters (temperature, catalyst concentration) meticulously. For example, in BCVFA supplementation studies, precise dosing (2 mmol/day) ensured replicability .

Advanced Question: How does this compound influence microbial metabolism in continuous culture studies, and how should experimental variables be controlled?

Methodological Answer:

In rumen fermentation models, 2-methylbutyrate (a structural analog) is used to study branched-chain volatile fatty acid (BCVFA) metabolism. Experimental design requires:

- pH Gradients: Test high (6.3–6.8) vs. low pH (5.7–6.2) to mimic physiological extremes .

- Dosage Control: Administer 2 mmol/day via continuous infusion to maintain stable concentrations .

- Statistical Validation: Use ANOVA with post-hoc tests (e.g., Tukey’s HSD) to analyze treatment effects on parameters like solids degradation rates .

Advanced Question: What analytical challenges arise when quantifying this compound in complex matrices (e.g., plant volatiles), and how are they resolved?

Methodological Answer:

Co-elution with structurally similar esters (e.g., hexyl 2-methylbutyrate) complicates analysis. Solutions include:

- HS-SPME-GC-MS Optimization: Adjust fiber type (e.g., DVB/CAR/PDMS) and desorption time to enhance selectivity. In Prunus fruit studies, this method achieved detection limits of 0.04 µg/g .

- Multidimensional Chromatography: Use GC×GC-MS to resolve overlapping peaks.

- Data Validation: Perform replicate analyses and validate with internal standards (e.g., deuterated analogs) .

Advanced Question: How can genetic markers associated with this compound biosynthesis be identified in plant systems?

Methodological Answer:

Quantitative Trait Locus (QTL) mapping is effective. For example:

- Population Design: Use recombinant inbred lines (RILs) or genome-wide association studies (GWAS). In methyl ester research, a QTL on LG 5D explained 18.1–21.3% of 2-methylbutyrate variance .

- Marker-Trait Analysis: Apply single-marker regression (p < 1e−5 significance threshold) and validate with permutation tests .

- Functional Validation: Knockout or overexpression of candidate genes (e.g., acyltransferases) in model organisms.

Advanced Question: What methodologies are used to assess the sensory properties of this compound in odor mixture studies?

Methodological Answer:

Psychophysical evaluations require:

- Panel Training: Use reference standards (e.g., pure ethyl 2-methylbutyrate) to calibrate intensity and pleasantness ratings .

- Experimental Design: Employ binary odor mixtures and counterbalance presentation order to minimize bias.

- Statistical Reliability: Apply non-parametric tests (e.g., Wilcoxon with Bonferroni correction) to handle ordinal data. In repeated trials, ensure consistency in ratings (p > 0.05 for intra-panel variance) .

Advanced Question: How can computational tools predict the physicochemical behavior of this compound in novel formulations?

Methodological Answer:

Leverage quantum chemistry and QSPR models:

- Molecular Dynamics (MD) Simulations: Simulate solubility parameters in lipid bilayers using software like GROMACS.

- QSAR Models: Predict logP (octanol-water partition coefficient) via tools like CC-DPS, which integrates quantum chemical descriptors .

- Validation: Compare predictions with experimental data (e.g., density functional theory (DFT)-derived dipole moments) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.